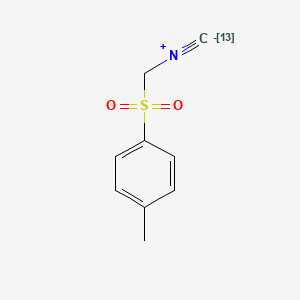
Tosylmethyl Isocyanide-13C1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tosylmethyl Isocyanide-13C1 is a labeled variant of Tosylmethyl Isocyanide, a versatile reagent widely used in organic synthesis. The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a methyl isocyanide moiety, with the carbon atom in the isocyanide group labeled with carbon-13. This labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for tracking and studying reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Tosylmethyl Isocyanide-13C1 typically involves a two-step reaction starting from sodium p-toluenesulfinate. The first step involves the formation of a tosylmethyl intermediate, which is then converted to the isocyanide through a dehydration reaction. The overall yield of this process is approximately 72.3%, with a product purity of 98.5% confirmed by 1H NMR spectroscopy .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, making it suitable for applications in medicinal chemistry and the synthesis of heterocyclic compounds .
Análisis De Reacciones Químicas
Types of Reactions: Tosylmethyl Isocyanide-13C1 undergoes various types of reactions, including:
Oxidation: The isocyanide group can be oxidized to form nitriles.
Reduction: The compound can participate in reductive cyanation reactions.
Substitution: The tosyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Nitriles: Formed through oxidation reactions.
Amines: Formed through substitution reactions.
Alcohols: Formed through reduction reactions
Aplicaciones Científicas De Investigación
Tosylmethyl Isocyanide-13C1 has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of Tosylmethyl Isocyanide-13C1 involves its ability to act as a one-carbon synthon. The isocyanide group can undergo nucleophilic addition, leading to the formation of various intermediates that can be further transformed into desired products. The sulfonyl group enhances the acidity of the α-carbon, facilitating deprotonation and subsequent reactions .
Comparación Con Compuestos Similares
Toluenesulfonylmethyl Isocyanide (TOSMIC): A closely related compound with similar reactivity and applications.
Benzyl Isocyanide: Another isocyanide with different substituents but similar reactivity.
Phenyl Isocyanide: Similar in structure but with a phenyl group instead of a tosyl group.
Uniqueness: Tosylmethyl Isocyanide-13C1 is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy for studying reaction mechanisms and tracking molecular transformations. This labeling provides valuable insights into the behavior of the compound in various chemical environments .
Propiedades
IUPAC Name |
1-methyl-4-((113C)methylidyneazaniumylmethylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOAUYCPAUGDFF-VQEHIDDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[13C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

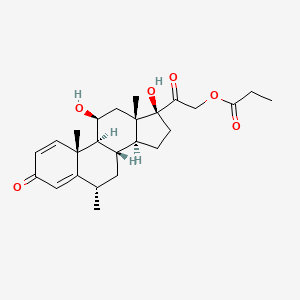
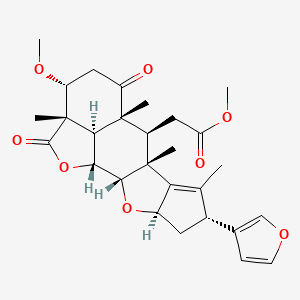
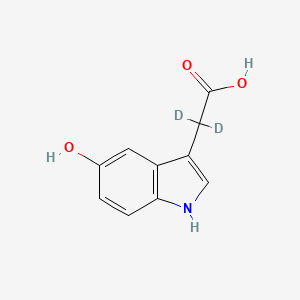
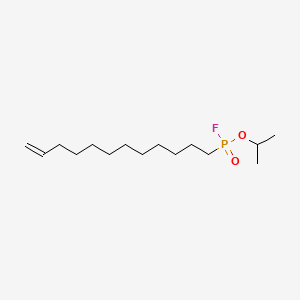
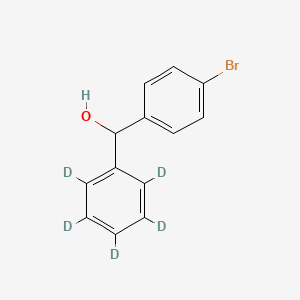
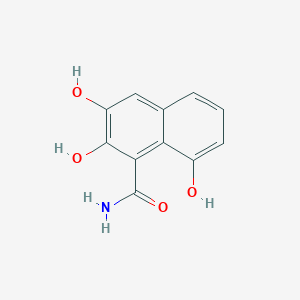
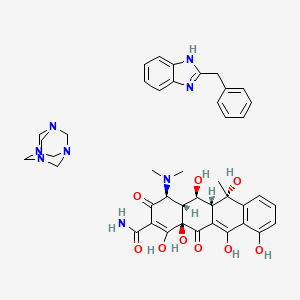
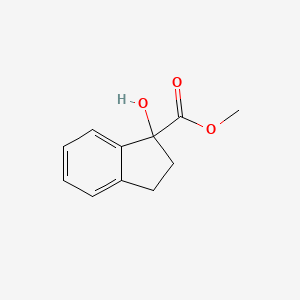
![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)
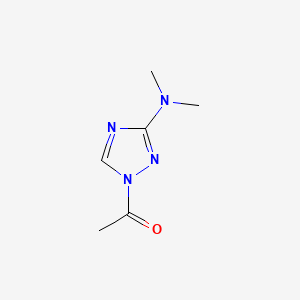
![5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole](/img/structure/B590916.png)
